2-Hexanone, 5-methyl-5-nitroso- (9CI)

Nitroso monomer-dimer equilibrium NMR spectroscopy Physical organic chemistry

2-Hexanone, 5-methyl-5-nitroso- (9CI), also referred to as 5-methyl-5-nitrosohexan-2-one, is an aliphatic C-nitroso ketone bearing a nitroso group geminal to two methyl groups at the 5-position (C₇H₁₃NO₂, MW 143.18 g/mol, CAS 129354-55-8). The compound is most commonly isolated as its colorless crystalline dimer, (E,Z)-1,2-bis(1,1-dimethyl-4-oxopentyl)diazene 1,2-dioxide (5a), which exists in solution in a reversible monomer-dimer equilibrium with the blue monomeric nitroso species 5.

Molecular Formula C7H13NO2
Molecular Weight 143.186
CAS No. 129354-55-8
Cat. No. B594541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hexanone, 5-methyl-5-nitroso- (9CI)
CAS129354-55-8
Synonyms2-Hexanone, 5-methyl-5-nitroso- (9CI)
Molecular FormulaC7H13NO2
Molecular Weight143.186
Structural Identifiers
SMILESCC(=O)CCC(C)(C)N=O
InChIInChI=1S/C7H13NO2/c1-6(9)4-5-7(2,3)8-10/h4-5H2,1-3H3
InChIKeyQLIDFNGUVOIYOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-5-nitroso-2-hexanone (CAS 129354-55-8): Technical Baseline for Aliphatic Nitroso Ketone Procurement


2-Hexanone, 5-methyl-5-nitroso- (9CI), also referred to as 5-methyl-5-nitrosohexan-2-one, is an aliphatic C-nitroso ketone bearing a nitroso group geminal to two methyl groups at the 5-position (C₇H₁₃NO₂, MW 143.18 g/mol, CAS 129354-55-8) [1]. The compound is most commonly isolated as its colorless crystalline dimer, (E,Z)-1,2-bis(1,1-dimethyl-4-oxopentyl)diazene 1,2-dioxide (5a), which exists in solution in a reversible monomer-dimer equilibrium with the blue monomeric nitroso species 5 [1]. A comprehensive reexamination of its preparation and full spectroscopic characterization—including unambiguous ¹H and ¹³C NMR signal assignments via 2D HMQC/HMBC techniques—was published by Rettenbacher and Schantl, providing the only complete experimental dataset for this compound in the open literature [1].

Why 5-Methyl-5-nitroso-2-hexanone (CAS 129354-55-8) Cannot Be Interchanged with In-Class Nitroso Ketones or the Parent Nitro Analog


Aliphatic nitroso ketones are not a uniform commodity class; the specific position and substitution pattern of the nitroso group critically govern the monomer-dimer equilibrium position, solution-phase behavior, and downstream reactivity. For 5-methyl-5-nitrosohexan-2-one, the equilibrium ratio of monomer 5 to dimer 5a is 85:15 in acetone-d₆ at 30 °C, whereas the homologous ketal-protected analog 4/4a exhibits a 90:10 ratio under identical conditions [1]. More critically, unlike its lower homolog 4-methyl-4-nitrosopentan-2-one—which cleanly condenses with aniline to yield the corresponding diazene—5-methyl-5-nitrosohexan-2-one fails entirely in this reaction under both acid-catalyzed conditions (AcOH, F₃CCO₂H/AcOH) and Mg-salt-mediated protocols, producing only decomposition products [1]. This reactivity divergence means that even structurally adjacent nitroso ketones cannot serve as drop-in replacements for applications requiring specific condensation or diazene-forming chemistry. Furthermore, substitution of the target compound with its nitro precursor (5-methyl-5-nitrohexan-2-one, CAS 4604-49-3) is chemically inappropriate because the nitro-to-nitroso redox transformation requires a four-step sequence (ketalization, Al/Hg reduction, HgO oxidation, ketal hydrolysis) with a cumulative yield of 49%, and the resulting material displays fundamentally different electronic character and dimerization behavior [1].

5-Methyl-5-nitroso-2-hexanone (CAS 129354-55-8): Quantitative Head-to-Head Differentiation Evidence Against Closest Analogs


Monomer-Dimer Equilibrium Ratio in Solution: Direct Comparison of 5-Methyl-5-nitrosohexan-2-one (5/5a) vs. Its Ketal-Protected Analog (4/4a) Under Identical NMR Conditions

In acetone-d₆ solution at 30 °C recording temperature, the equilibrium between monomeric 5-methyl-5-nitrosohexan-2-one (5) and its dimer (5a) reaches a ratio of 85:15, as determined by integration of resolved ¹H NMR signals. By contrast, the ketal-protected analog 4/4a establishes a 90:10 monomer-to-dimer ratio under identical conditions [1]. The 5-percentage-point shift toward the dimer for 5/5a relative to 4/4a demonstrates that deprotection of the carbonyl group modestly but measurably alters the equilibrium position, a parameter relevant to any application that exploits the blue monomeric nitroso species [1].

Nitroso monomer-dimer equilibrium NMR spectroscopy Physical organic chemistry

Chemoselective Reactivity with Aniline: 5-Methyl-5-nitrosohexan-2-one Fails to Form the Expected Diazene, Unlike Its Lower Homolog 4-Methyl-4-nitrosopentan-2-one

Attempted condensation of 5-methyl-5-nitrosohexan-2-one (5a/5) with aniline under acid-catalyzed conditions (acetic acid or trifluoroacetic acid/acetic acid in CH₂Cl₂, 20 °C, 12 h) yielded exclusively decomposition products and no detectable quantity of the targeted diazene 6 [1]. An alternative route via the Mg salt of aniline (prepared from aniline and isopropylmagnesium iodide) was likewise unsuccessful. In contrast, the lower homolog 4-methyl-4-nitrosopentan-2-one cleanly undergoes condensation with aniline to furnish the corresponding diazene (reference 3 in the source paper) [1]. The one-carbon homologation from a 4-carbon backbone (4-methyl-4-nitrosopentan-2-one) to a 6-carbon backbone (5-methyl-5-nitrosohexan-2-one) completely abolishes this synthetically useful reactivity pathway.

Diazene synthesis Nitroso-amine condensation Structure-reactivity relationship

Improved Four-Step Synthetic Yield: 49% Overall Yield for the Nitroso Ketone Dimer (5a) vs. 26% in the Prior-Art Preparation

The Rettenbacher and Schantl protocol converts 5-methyl-5-nitrohexan-2-one (1) into the isolated crystalline nitroso ketone dimer 5a in four steps with an overall yield of 49% [1]. The individual step yields are: ketalization with trimethyl orthoformate (85%), aluminum amalgam reduction to hydroxylamine 3 (94%), HgO oxidation to nitroso ketal dimer 4a (75%), and acid-catalyzed ketal hydrolysis to 5a (81%) [1]. The previous literature procedure for this compound reported an overall yield of only 26% (as cited in reference 9 of the source paper) [1]. The critical improvement arises from replacement of sodium hypobromite with yellow or red mercuric oxide as the oxidation reagent for the hydroxylamine-to-nitroso step, which the authors explicitly identify as a more convenient reagent providing a higher yield of 4a [1].

Nitroso compound synthesis Al/Hg reduction HgO oxidation Process yield optimization

Complete and Unambiguous Spectroscopic Characterization: ¹H and ¹³C NMR Signal Assignments via 2D HMQC/HMBC vs. Previously Incomplete Literature Data

The 2001 reexamination provides full ¹H and ¹³C NMR chemical shift assignments for every proton and carbon in the target compound, in both monomer (5) and dimer (5a) forms, based on heteronuclear multiple-quantum correlation (HMQC) and heteronuclear multiple-bond correlation (HMBC) spectroscopy at 300 MHz (¹H) and 75 MHz (¹³C) [1]. Critically, the earlier literature (Konopski, 1990) lacked part of the ¹H NMR data and contained no unambiguous signal assignments [1]. Key distinguishing data for the monomer 5 include: δ 2.35 (m, 3-CH₂), 2.20 (m, 4-CH₂), 2.07 (s, 1-CH₃), 1.09 (s, 2 × CH₃) in acetone-d₆; ¹³C: δ 206.40 (C=O), 98.6 (5-C), 37.4 (3-CH₂), 30.7 (4-CH₂), 29.17 (1-CH₃), 20.4 (2 × CH₃). For the dimer 5a: ¹H δ 2.43 (m, 3-CH₂), 2.26 (m, 4-CH₂), 2.08 (s, 5-CH₃), 1.51 (s, 4 × CH₃); ¹³C δ 206.33 (C=O), 78.9 (1-C), 38.4 (3-CH₂), 31.2 (2-CH₂), 29.22 (5-CH₃), 23.6 (1,1-(CH₃)₂) [1].

NMR characterization 2D NMR assignment Analytical reference data Quality control

Physical Form and Handling Distinction: Crystalline Dimer 5a (mp 54–55 °C) vs. Oily Nitro Precursor (bp 69–71 °C at 0.02 mbar) — Solid-State Stability Advantage for Storage and Shipment

The target compound, isolated as the dimer 5a, is a colorless crystalline solid with a melting point of 54–55 °C (recrystallized from pentane) [1]. This is in sharp contrast to its direct nitro precursor, 5-methyl-5-nitrohexan-2-one (1), which is a colorless oil with a boiling point of 69–71 °C at 0.02 mbar (lit. bp 88–91 °C at 0.2 mm) [1]. The solid dimeric form of the nitroso compound offers superior ambient-temperature handling characteristics relative to the oily nitro precursor. Furthermore, the dimer can be stored as a stable crystalline solid; the blue monomer 5 is generated in situ upon dissolution as the equilibrium is established, providing controlled access to the reactive nitroso species [1].

Physical form Storage stability Melting point Compound handling

Validated Application Scenarios for 5-Methyl-5-nitroso-2-hexanone (CAS 129354-55-8) Stemming from Quantitative Differentiation Evidence


Mass Spectrometric Fragmentation Studies of Nitroso Dimers — Compound 5a as a Structurally Defined Model Substrate

The original rationale for preparing 5-methyl-5-nitrosohexan-2-one was the study of mass spectral fragmentation mechanisms of nitroso ketone dimers [1]. The fully assigned NMR data and well-characterized monomer-dimer equilibrium now make dimer 5a an ideal model substrate for mass spectrometric investigations. Unlike the C₅ homolog (4-methyl-4-nitrosopentan-2-one), which is consumed by condensation with aniline, 5a does not undergo this side reaction, ensuring that MS fragmentation patterns can be attributed solely to the nitroso dimer scaffold rather than to diazene byproducts. Researchers designing GC-MS or LC-MS studies of C-nitroso compound dimerization should select 5a, not its lower homolog, as the model analyte [1].

Synthetic Intermediate for Nitroso-Alkene and Nitroso-Heterodiene Chemistry — Exploiting the 85% Monomer Equilibrium Availability

The equilibrium predominance of the blue monomer 5 (85% in acetone-d₆ at 30 °C) provides a high effective concentration of the reactive C-nitroso species for cycloaddition or ene-reaction chemistry [1]. Synthetic chemists planning nitroso-Diels–Alder reactions, nitroso-ene reactions, or hetero-Diels–Alder cycloadditions should note that 5 offers a significantly higher monomer fraction at equilibrium than many aromatic C-nitroso compounds, which often favor the dimer nearly exclusively. The 5-percentage-point difference in dimer proportion between 5/5a (15% dimer) and its ketal analog 4/4a (10% dimer) also allows tuning of monomer availability by simple carbonyl protection/deprotection, providing a unique two-compound system for comparative kinetic studies [1].

Analytical Reference Standard for Nitroso Ketone Identity and Purity Verification via NMR

The 2001 study provides the only complete and unambiguous ¹H and ¹³C NMR dataset for both monomer 5 and dimer 5a, making the compound suitable as a chromatographic and spectroscopic reference standard [1]. Quality control laboratories and procurement officers can benchmark incoming batches against the published NMR chemical shifts (monomer 5: ¹H δ 2.35, 2.20, 2.07, 1.09; dimer 5a: ¹H δ 2.43, 2.26, 2.08, 1.51, all in acetone-d₆) and melting point (54–55 °C) to confirm identity and detect degradation or incomplete dimer-monomer equilibration. This dataset replaces the previously incomplete literature characterization and should serve as the authoritative certificate-of-analysis reference for this CAS number [1].

In-House Synthesis Feasibility Assessment Using the Optimized Four-Step Protocol (49% Overall Yield)

For laboratories weighing the make-versus-buy decision, the published optimized protocol provides a reliable benchmark: a four-step sequence from commercially accessible 5-methyl-5-nitrohexan-2-one (1) to crystalline dimer 5a in 49% overall yield, with each step fully characterized and reproducible [1]. The critical process improvement—substituting NaOBr with HgO for the hydroxylamine oxidation step—raises the yield of intermediate 4a to 75% (vs. an implied lower yield in prior art), directly impacting the economic viability of in-house preparation. Teams evaluating procurement of 5a, its nitro precursor 1, or the homologous C₅ nitroso ketone can use these stepwise yield figures for accurate cost modeling, solvent/reagent budgeting, and scale-up planning [1].

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